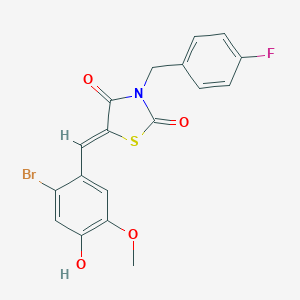
(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a thiazolidinedione derivative that has been shown to exhibit promising anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. The compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent inhibition of pro-inflammatory cytokine production. In addition, the compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, it has been studied for its potential applications in the treatment of diabetes and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its high purity and high yield, as well as its well-established mechanism of action. However, the compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for the study of ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is the development of novel formulations of the compound that improve its solubility in aqueous solutions. Another potential direction is the study of the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's potential applications in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease could be explored. Overall, ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a promising compound that has the potential to be developed into a valuable therapeutic agent.
Méthodes De Synthèse
The synthesis of ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-fluorobenzylamine in the presence of an acid catalyst. The resulting Schiff base is then reacted with thiazolidine-2,4-dione in the presence of a base to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In addition, it has been studied for its potential applications in the treatment of diabetes and neurodegenerative diseases.
Propriétés
Nom du produit |
(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C18H13BrFNO4S |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13BrFNO4S/c1-25-15-6-11(13(19)8-14(15)22)7-16-17(23)21(18(24)26-16)9-10-2-4-12(20)5-3-10/h2-8,22H,9H2,1H3/b16-7- |
Clé InChI |
NTNDHJZKOZEVHH-APSNUPSMSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)O |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)O |
SMILES canonique |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302028.png)
![N'-(3,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302029.png)
![N'-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302030.png)
![N'-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302032.png)
![N'-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302033.png)
![N'-{(E)-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302034.png)
![N'-(3-chloro-4-ethoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302035.png)
![N'-(4-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302041.png)
![N'-[3,5-dichloro-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302042.png)
![N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302045.png)
![N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302047.png)
![Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302048.png)
![N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302049.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302051.png)